7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
7-chloro-3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c1-9(2)19-7-3-6-17-13(18)11-5-4-10(15)8-12(11)16-14(17)20/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQRLPNNNHOAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the quinazoline ring.
Introduction of the Chloro Group: The chloro group can be introduced by treating the quinazoline core with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.
Attachment of the Isopropoxypropyl Side Chain: The isopropoxypropyl side chain can be introduced through an alkylation reaction using an appropriate alkylating agent, such as 3-isopropoxypropyl bromide, in the presence of a base like potassium carbonate.
Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the intermediate with a thiolating agent, such as thiourea, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs.
Chemical Reactions Analysis
Reactivity of the Mercapto (-SH) Group
The 2-mercapto group demonstrates nucleophilic character, enabling the following reactions:
Alkylation Reactions
-
Reacts with alkyl halides or epoxides to form thioethers.
-
Example: Reaction with ethyl chloroacetate forms S-alkylated derivatives under mild conditions (DES solvent, 80°C, 1 h) .
| Reaction Partner | Product | Yield | Conditions |
|---|---|---|---|
| Ethyl chloroacetate | S-alkylated quinazolinone | 47% | DES, 80°C, 1 h |
Oxidation to Disulfides
-
Air or oxidants (e.g., H₂O₂) convert -SH to -S-S- bridges, though this is less common due to steric hindrance from the 3-isopropoxypropyl chain .
Functionalization of the Quinazolinone Core
The 4(3H)-quinazolinone scaffold participates in electrophilic substitution and condensation reactions:
Condensation with Aldehydes
-
Reacts with aldehydes (e.g., 4-fluorobenzaldehyde) to form styryl derivatives via Knoevenagel-type reactions .
| Aldehyde | Product | Yield | Conditions |
|---|---|---|---|
| 4-Fluorobenzaldehyde | Styryl-quinazolinone conjugate | 40% | Acetic acid, reflux |
Nucleophilic Aromatic Substitution
-
The 7-chloro substituent undergoes substitution with amines or alkoxides, though reactivity is reduced by electron-withdrawing effects of the quinazolinone ring .
Reactions Involving the Isopropoxypropyl Chain
The 3-isopropoxypropyl group influences steric and electronic properties:
Ether Cleavage
-
Strong acids (e.g., HBr/AcOH) cleave the isopropoxy group to form a hydroxylpropyl intermediate, which can further react .
Cyclization
-
Under basic conditions, the chain may cyclize to form oxazepine-quinazolinone hybrids, as seen in analogous systems .
Multicomponent Reactions
The compound serves as a building block in one-pot syntheses:
-
Reacts with isocyanides and aldehydes to form bis-heterocyclic scaffolds (e.g., oxazepine-quinazolinones) .
| Components | Product | Yield | Conditions |
|---|---|---|---|
| 2-Aminobenzamide, tert-butyl isocyanide | Oxazepine-quinazolinone hybrid | 94% | Ethanol, reflux |
Biological Activity Modulation
Derivatization enhances pharmacological potential:
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Antimicrobial Activity : S-alkylation improves membrane permeability .
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Anticancer Potential : Styryl derivatives show enhanced cytotoxicity .
Stability and Degradation
-
Photodegradation : UV light induces ring-opening at the quinazolinone core.
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Hydrolysis : The mercapto group is susceptible to hydrolysis under strongly acidic/basic conditions .
This compound’s reactivity is shaped by its functional groups, enabling applications in medicinal chemistry and materials science. Further studies should explore catalytic asymmetric reactions and in vivo stability.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that derivatives of quinazoline compounds, including 7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing effective inhibition of growth, which suggests potential for use in treating infections caused by resistant strains.
-
Anti-inflammatory Properties
- The compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The inhibition of phosphodiesterase enzymes, particularly PDE7A, has been linked to its anti-inflammatory mechanisms .
-
Cytotoxic Effects in Cancer Research
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in malignant cells is under investigation, with the goal of developing new anticancer therapies.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from simpler quinazoline derivatives. The incorporation of the isopropoxypropyl group enhances its solubility and bioavailability, which are crucial for therapeutic efficacy.
Case Studies
- Case Study on Antimicrobial Efficacy
- Case Study on Anti-inflammatory Mechanisms
Comparative Analysis of Quinazoline Derivatives
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Other Quinazoline Derivative A | Moderate | High | Low |
| Other Quinazoline Derivative B | Low | High | High |
Mechanism of Action
The mechanism of action of 7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound’s quinazoline core can interact with enzymes or receptors, modulating their activity. The chloro group and mercapto group may enhance binding affinity and specificity, while the isopropoxypropyl side chain can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
Biological Activity
7-Chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one, a derivative of quinazolinone, has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This compound, with CAS number 749920-45-4, features a unique structure that may contribute to its pharmacological properties. The following sections detail the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound involves the reaction of isothiocyanates with anthranilic acid derivatives under controlled conditions. The general synthetic procedure includes:
- Reactants : 5-chloro methyl anthranilate and isothiocyanates.
- Conditions : Reflux in ethanol with triethylamine as a catalyst.
- Yield : Typically ranges from 19% to 95%, depending on the specific reaction conditions and substituents used.
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of quinazolinone derivatives, including this compound. Key findings include:
- Inhibition of Bacterial Growth : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus (including MRSA strains) lower than 1 µg/mL, indicating potent antibacterial activity .
- Antifungal Properties : The compound also demonstrated moderate antifungal activity against Candida albicans, with reported MIC values ranging from 7.80 to 62.50 µg/mL .
Anticancer Activity
Research into the anticancer properties of quinazolinone derivatives has indicated that compounds similar to this compound may inhibit tumor cell proliferation:
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values often less than 10 µM . This suggests a strong potential for development as an anticancer agent.
Case Studies and Research Findings
- Molecular Docking Studies : Computational studies have indicated that quinazolinone derivatives bind effectively to key proteins involved in bacterial resistance mechanisms. These studies suggest that structural modifications can enhance binding affinity and biological activity .
- In Vivo Studies : Preliminary in vivo studies are required to further assess the safety and efficacy of this compound in animal models. Current evidence suggests that further exploration could lead to significant advancements in therapeutic applications against resistant bacterial strains and cancer .
Comparative Analysis of Biological Activities
| Activity Type | Compound Name | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antibacterial | This compound | <1 µg/mL (S. aureus) | Effective against MRSA |
| Antifungal | This compound | MIC 7.80 - 62.50 µg/mL (C. albicans) | Moderate antifungal activity |
| Anticancer | Similar quinazolinones | IC50 < 10 µM | Significant cytotoxicity against cancer cells |
Q & A
Basic: What are the recommended synthetic routes for 7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one, and what critical parameters influence yield?
Answer:
A common approach involves cyclocondensation of substituted benzaldehyde derivatives with thioacetate precursors, followed by functionalization of the quinazolinone core. For example:
- Step 1 : React 4-chlorobenzaldehyde with methyl thioacetate to form the thioquinazolinone intermediate.
- Step 2 : Introduce the 3-isopropoxypropyl side chain via alkylation or nucleophilic substitution.
Critical parameters include: - Temperature control : Excess heat may degrade the thiol (-SH) group.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for side-chain attachment.
- Catalyst selection : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems .
Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
- 1H/13C-NMR : Key signals include:
- Aromatic protons (δ 7.2–8.0 ppm) for the quinazolinone core.
- Thiol (-SH) proton (δ ~3.5 ppm, broad, exchangeable).
- Isopropoxypropyl chain: δ 1.2 ppm (isopropyl CH3), δ 3.5–4.0 ppm (OCH2 and CH2N).
- IR : Stretching vibrations at ~1680 cm⁻¹ (C=O), ~2550 cm⁻¹ (S-H).
- Mass Spectrometry : Molecular ion peak [M+H]+ matching the molecular formula (C₁₄H₁₆ClN₂O₂S).
- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms substituent positioning .
Advanced: How can statistical experimental design optimize reaction conditions?
Answer:
Apply Design of Experiments (DoE) to systematically vary factors (e.g., temperature, molar ratios, solvent volume) and identify optimal conditions:
- Central Composite Design : Tests 3–5 factors with center points to model nonlinear relationships.
- Response Surface Methodology : Maps yield vs. variables to pinpoint maxima (e.g., >80% yield at 70°C with 1.2 eq. alkylating agent).
- Example : A 2³ factorial design reduced the number of trials from 81 to 15 while resolving interactions between solvent polarity, catalyst loading, and reaction time .
Advanced: How do computational methods predict reaction pathways for this compound?
Answer:
- Quantum Chemical Calculations (e.g., DFT): Simulate transition states and intermediates to identify low-energy pathways.
- Reaction Path Search Algorithms : Tools like GRRM or AFIR explore possible routes for side-chain attachment and cyclization.
- Machine Learning : Train models on existing quinazolinone reaction data to predict regioselectivity (e.g., favoring N-alkylation over O-alkylation).
ICReDD’s integrated computational-experimental workflow reduced optimization time by 60% in similar systems .
Data Contradiction Analysis: How to resolve discrepancies in spectroscopic or synthetic yield data?
Answer:
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., calculated chemical shifts via Gaussian).
- Reproducibility Checks : Ensure synthetic protocols are replicated under inert atmospheres to prevent thiol oxidation.
- Advanced Characterization : Use X-ray crystallography to confirm structural assignments if NMR signals overlap .
Advanced: What strategies improve the stability of the thiol (-SH) group during synthesis?
Answer:
- Protection-Deprotection : Use trityl or acetamidomethyl (Acm) groups to shield -SH during harsh reactions.
- Inert Conditions : Conduct reactions under N₂/Ar to prevent disulfide formation.
- Additives : Include reducing agents (e.g., DTT) or radical scavengers (e.g., BHT) in reaction mixtures .
Basic: What purification techniques are optimal for this compound?
Answer:
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent; Rf ~0.4.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation (>98%) .
Advanced: How to study the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to determine rate constants (k).
- Substituent Effects : Compare reactivity with analogs (e.g., 3-ethoxypropyl vs. isopropoxypropyl) to assess steric/electronic impacts.
- Computational Modeling : Calculate Fukui indices to identify nucleophilic hotspots on the quinazolinone core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
